molecular formula C12H21NO4S2 B13352537 3-((Methoxysulfonothioyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate

3-((Methoxysulfonothioyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate

Cat. No.: B13352537
M. Wt: 307.4 g/mol
InChI Key: ULVJUMWQKJREGY-UHFFFAOYSA-N
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Description

3-((Methoxysulfonothioyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate is a complex organic compound with a unique structure. This compound belongs to the class of esters, which are commonly used in various chemical processes and applications due to their reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Methoxysulfonothioyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate typically involves the esterification of the corresponding carboxylic acid with an alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as methanol or ethanol, to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using microwave-assisted esterification. This method enhances the reaction rate and yield by applying microwave radiation, which provides uniform heating and reduces reaction time. The optimal conditions for this process include a specific microwave power, catalyst concentration, and reactant ratio .

Chemical Reactions Analysis

Types of Reactions

3-((Methoxysulfonothioyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Reduction: Reducing agents like LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products

    Hydrolysis: Carboxylic acid and alcohol.

    Reduction: Alcohol.

    Substitution: Substituted esters or amides.

Mechanism of Action

The mechanism of action of 3-((Methoxysulfonothioyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis, releasing active metabolites that interact with cellular components. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((Methoxysulfonothioyl)methyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-yl acetate is unique due to its complex structure, which imparts specific reactivity and potential biological activities not observed in simpler esters.

Properties

Molecular Formula

C12H21NO4S2

Molecular Weight

307.4 g/mol

IUPAC Name

[3-(methoxysulfonothioylmethyl)-2,2,5,5-tetramethylpyrrol-1-yl] acetate

InChI

InChI=1S/C12H21NO4S2/c1-9(14)17-13-11(2,3)7-10(12(13,4)5)8-19(15,18)16-6/h7H,8H2,1-6H3

InChI Key

ULVJUMWQKJREGY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)ON1C(C=C(C1(C)C)CS(=O)(=S)OC)(C)C

Origin of Product

United States

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